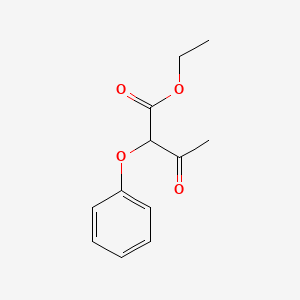

Ethyl 3-oxo-2-phenoxybutanoate

Description

Ethyl 3-oxo-2-phenoxybutanoate (CAS: 5413-05-8), also known as ethyl 2-phenylacetoacetate, is a β-keto ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. It exists as a liquid with 97% purity and is structurally characterized by a phenoxy group at the 2-position and a ketone at the 3-position of the butanoate backbone. This compound is notable for its role as a precursor in the synthesis of phenylacetone, a key intermediate in amphetamine production, as demonstrated by Tsujikawa et al. (2022).

Properties

IUPAC Name |

ethyl 3-oxo-2-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLFQGWHCIRDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515818 | |

| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-83-4 | |

| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-phenoxybutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenol in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification.

Industrial Production Methods

In industrial settings, the production of ethyl 3-oxo-2-phenoxybutanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-phenoxybutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 3-oxo-2-phenoxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

Industry: Ethyl 3-oxo-2-phenoxybutanoate is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-phenoxybutanoate involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate

- Structure: Replaces the phenoxy group with a phenylhydrazone moiety.

- Molecular Formula : C₁₂H₁₄N₂O₃.

- Its MDL number is MFCD00446091.

- Applications: Hydrazones are often used in heterocyclic synthesis and metal complexation, differing from the phenoxy derivative’s role in precursor chemistry.

Ethyl 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butanoate

Ethyl 3-oxo-2,4-diphenylbutanoate

- Structure : Features phenyl groups at both 2- and 4-positions.

- Molecular Formula : C₁₈H₁₈O₃.

- Key Features : Increased steric hindrance and aromaticity due to dual phenyl groups. Used in mass spectral studies (mzCloud ID: Reference6780).

- Comparison: The diphenyl structure likely reduces solubility in polar solvents compared to the mono-phenoxy analogue.

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

- Structure: Substitutes the phenoxy group with a 2,4,5-trifluorophenyl ring.

- Molecular Formula : C₁₂H₁₁F₃O₃.

- Key Features : Fluorine atoms enhance electronegativity and bioactivity. Molecular weight: 260.21 g/mol; CAS: 1151240-88-8.

- Comparison : The trifluorophenyl group may improve binding affinity in pharmaceutical targets, diverging from the parent compound’s precursor applications.

Hydrazono Derivatives with Sulfamoyl Groups

- Examples: Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2a–2d).

- Molecular Formulas : C₁₃H₁₅N₃O₅S (e.g., 2a).

- Key Features : Sulfamoyl groups confer antimicrobial activity. Synthesized via diazotization and coupling (yields: 76–81%; melting points: 156–175°C).

- Comparison : These derivatives exhibit biological activity (e.g., antimicrobial) absent in the parent compound, highlighting the impact of sulfonamide substituents.

Ethyl (2E)-2-[(Benzyloxy)imino]-3-oxobutanoate

- Structure: Contains a benzyloxyimino group.

- Molecular Formula: C₁₃H₁₅NO₄.

- Key Features : Classified as an irritant (Hazard Class: IRRITANT). CAS: 289882-17-3.

- Comparison: The imino group may participate in cyclization reactions, unlike the phenoxy group’s role in keto-enol tautomerism.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Flexibility : The parent compound’s β-keto ester backbone allows diverse substitutions (e.g., hydrazone, sulfamoyl, fluorophenyl), enabling tailored physicochemical and biological properties.

- Biological Activity : Derivatives with electron-withdrawing groups (e.g., trifluoro, sulfamoyl) exhibit enhanced bioactivity (antimicrobial, anthelmintic) compared to the precursor-focused parent compound.

- Industrial Relevance : Fluorinated and diphenyl variants are prioritized in drug discovery due to improved metabolic stability and target affinity.

Biological Activity

Ethyl 3-oxo-2-phenoxybutanoate is an organic compound with the molecular formula C12H14O3, known for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-oxo-2-phenoxybutanoate features an ester functional group and a carbonyl group, contributing to its reactivity and biological activity. The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 206.238 g/mol

- LogP (Partition Coefficient): 1.9223 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 43.37 Ų

These properties suggest that ethyl 3-oxo-2-phenoxybutanoate can effectively penetrate biological membranes, which is crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 3-oxo-2-phenoxybutanoate derivatives. A notable study evaluated various derivatives against multiple bacterial strains, revealing significant antibacterial activity. For instance, derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.073 to 0.125 mg/ml against pathogens such as Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

The cytotoxicity of ethyl 3-oxo-2-phenoxybutanoate has also been investigated in various cell lines. The compound showed varying levels of cytotoxic effects, with LC50 values indicating a potential for selective toxicity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity Data

| Compound | Cell Line | LC50 (µg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-phenoxybutanoate | HeLa (cervical cancer) | 280 |

| Ethyl 3-oxo-2-phenoxybutanoate | MCF7 (breast cancer) | 765 |

| Etoposide (control) | HeLa | 9.8 |

Ethyl 3-oxo-2-phenoxybutanoate's biological activity is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the activation of transcription factors such as AP-1 and NF-κB, which are crucial in regulating inflammatory responses and cell survival .

Interaction with Biological Targets

The compound interacts with various molecular targets within cells, influencing gene expression related to apoptosis and cell cycle regulation. Its lipophilicity enhances membrane permeability, allowing it to reach intracellular targets effectively .

Study on Anthelmintic Activity

A study focused on the anthelmintic properties of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated significant activity against Pheretima posthuma, a common earthworm model for testing anthelmintic drugs. The results indicated that certain derivatives could induce paralysis and death in a dose-dependent manner .

Table 2: Anthelmintic Activity Data

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Derivative 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| Derivative 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| Albendazole | - | 12.66 ± 1.52 | 49.67 ± 1.52 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-2-phenoxybutanoate, and how are reaction conditions optimized?

- Methodological Answer : Ethyl 3-oxo-2-phenoxybutanoate can be synthesized via Claisen or Dieckmann condensation reactions, using ethyl acetoacetate and phenoxyacetyl chloride as precursors. Evidence from analogous compounds (e.g., Ethyl 3-oxo-2-(phenyl(propylamino)methyl)-butanoate) highlights the use of nucleophilic substitution under reflux with triethylamine as a base, achieving yields >80% . Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), temperature (60–80°C), and stoichiometry of reagents to minimize side products like hydrolysis derivatives.

Q. How is the purity and structural integrity of Ethyl 3-oxo-2-phenoxybutanoate validated post-synthesis?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm the keto-enol tautomerism and phenoxy group integration. For example, in similar compounds, the enolic proton appears as a singlet at δ 12–14 ppm, while the ethyl ester group shows a quartet at δ 4.1–4.3 ppm . IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and HPLC (≥95% purity) are used to verify functional groups and purity. Melting point analysis (e.g., 153–155°C for derivatives) further confirms crystallinity .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in the molecular geometry of Ethyl 3-oxo-2-phenoxybutanoate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refines bond lengths and angles, particularly for the β-ketoester moiety. For example, SHELX’s robust algorithms handle high-resolution data to resolve torsional strain in the phenoxy group, with R-factors <0.05 indicating high precision . WinGX integrates graphical tools for visualizing electron density maps, aiding in distinguishing between keto and enol forms in the solid state .

Q. What strategies address contradictions in spectroscopic data for Ethyl 3-oxo-2-phenoxybutanoate analogs?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting of ester signals) may arise from solvent polarity or tautomeric equilibria. Use deuterated DMSO to stabilize enolic forms, or perform variable-temperature NMR to track tautomer dynamics . For GC-MS conflicts (e.g., fragmentation patterns), cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to confirm fragmentation pathways .

Q. How can reaction pathways be tailored to minimize by-products in Ethyl 3-oxo-2-phenoxybutanoate synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control is critical. For example, lowering reaction temperature (to 40°C) and using anhydrous conditions suppress hydrolysis of the β-ketoester group. Catalytic additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency, reducing dimerization by-products. Monitoring via TLC (Rf ~0.16 in hexane/EtOAc 4:1) ensures reaction progression .

Analytical & Forensic Applications

Q. What advanced techniques differentiate Ethyl 3-oxo-2-phenoxybutanoate from structurally similar precursors in forensic analysis?

- Methodological Answer : LC-QTOF-MS with collision-induced dissociation (CID) isolates unique fragments (e.g., m/z 121 for phenoxy ions). Isotopic labeling (e.g., 13C-tagged ethyl groups) traces metabolic or synthetic pathways in precursor studies . Forensic workflows also employ chiral chromatography to distinguish enantiomers, which is critical for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.